molecular formula C13H15NO3S2 B13736482 O-ethyl [2-(4-acetamidophenyl)-2-oxoethyl]sulfanylmethanethioate

O-ethyl [2-(4-acetamidophenyl)-2-oxoethyl]sulfanylmethanethioate

Katalognummer: B13736482
Molekulargewicht: 297.4 g/mol
InChI-Schlüssel: QUBDSCYCHYYQJC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

O-ethyl [2-(4-acetamidophenyl)-2-oxoethyl]sulfanylmethanethioate is an organic compound with a complex structure that includes an acetamidophenyl group, an oxoethyl group, and a sulfanylmethanethioate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of O-ethyl [2-(4-acetamidophenyl)-2-oxoethyl]sulfanylmethanethioate typically involves multiple steps One common method includes the esterification of 4-acetamidophenylacetic acid with ethanol in the presence of a strong acid catalyst to form the ethyl ester

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

O-ethyl [2-(4-acetamidophenyl)-2-oxoethyl]sulfanylmethanethioate can undergo various chemical reactions, including:

    Oxidation: The sulfanylmethanethioate group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxoethyl group can be reduced to form alcohols.

    Substitution: The acetamidophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the acetamidophenyl group.

Wissenschaftliche Forschungsanwendungen

O-ethyl [2-(4-acetamidophenyl)-2-oxoethyl]sulfanylmethanethioate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug or active pharmaceutical ingredient.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of O-ethyl [2-(4-acetamidophenyl)-2-oxoethyl]sulfanylmethanethioate involves its interaction with specific molecular targets and pathways. The acetamidophenyl group may interact with enzymes or receptors, while the sulfanylmethanethioate group can undergo redox reactions, influencing cellular processes. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Acetamidophenyl acetate: Similar structure but lacks the sulfanylmethanethioate group.

    4-Acetamidophenylacetic acid ethyl ester: Similar ester group but different functional groups attached to the phenyl ring.

Uniqueness

O-ethyl [2-(4-acetamidophenyl)-2-oxoethyl]sulfanylmethanethioate is unique due to the presence of both the acetamidophenyl and sulfanylmethanethioate groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C13H15NO3S2

Molekulargewicht

297.4 g/mol

IUPAC-Name

O-ethyl [2-(4-acetamidophenyl)-2-oxoethyl]sulfanylmethanethioate

InChI

InChI=1S/C13H15NO3S2/c1-3-17-13(18)19-8-12(16)10-4-6-11(7-5-10)14-9(2)15/h4-7H,3,8H2,1-2H3,(H,14,15)

InChI-Schlüssel

QUBDSCYCHYYQJC-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=S)SCC(=O)C1=CC=C(C=C1)NC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.